molecular formula C29H44O3 B611643 Vatiquinone CAS No. 1213269-98-7

Vatiquinone

Numéro de catalogue B611643
Numéro CAS: 1213269-98-7
Poids moléculaire: 440.668
Clé InChI: LNOVHERIIMJMDG-XZXLULOTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vatiquinone, also known as PTC743 or EPI-743, is a small molecule that is being developed for the treatment of mitochondrial diseases and other disorders characterized by high levels of oxidative stress and dysregulation of energy metabolism . It is the oxidation product of alpha tocotrienol, one of the E vitamers .


Molecular Structure Analysis

Vatiquinone has the chemical formula C29H44O3 . It belongs to the class of organic compounds known as diterpenoids, which are terpene compounds formed by four isoprene units .


Chemical Reactions Analysis

Vatiquinone, following oral administration, was found to be quickly and widely distributed throughout the body and cleared from most tissues by 24 hours post-dose . It was the dominant circulating component in rats and dogs but was minor in human subjects . There were no plasma metabolites that were more than 10% of total drug-related exposures in all species .


Physical And Chemical Properties Analysis

Vatiquinone has a molecular weight of 440.668 . It is an orally bioavailable small molecule . Further details about its physical and chemical properties are not explicitly mentioned in the search results.

Applications De Recherche Scientifique

Treatment of Friedreich’s Ataxia

Specific Scientific Field

The specific scientific field for this application is Neurology .

Comprehensive and Detailed Summary of the Application

Vatiquinone is an oral first-in-class inhibitor of 15-lipoxygenase, and it has been used in the treatment of Friedreich’s Ataxia (FA), a neurodegenerative disorder . The drug has shown clinically relevant benefits across multiple endpoints in a global phase 3 MOVE-FA trial .

Detailed Description of the Methods of Application or Experimental Procedures

The MOVE-FA trial included patients aged at least 7 years, with a modified FA Rating Scale (mFARS) score of between 20 and 70, and the ability to ambulate at least 10 feet in 1 minute with or without assistance . The primary endpoint of the current analysis was placebo-corrected change from baseline in mFARS at 72 weeks .

Thorough Summary of the Results or Outcomes Obtained

In the analysis, investigators observed a –1.61 (P =.144) change in mFARS compared with the placebo at 72 weeks in the modified intent-to-treat (mITT) population, which consisted of 123 participants with FA . Significant benefits were recorded in the Upright Stability subscale and the Modified Fatigue Impact Scale . The treatment was safe and well tolerated among the participants, with no differences in treatment-related adverse events observed between treatment and placebo groups .

Orientations Futures

Vatiquinone is currently in Phase III for Epilepsy . PTC Therapeutics has initiated the registration-directed Phase 3 MOVE-FA study evaluating Vatiquinone in children and young adults with Friedreich ataxia . The future of Vatiquinone seems promising, with ongoing clinical trials aiming for more specific and effective therapies .

Propriétés

IUPAC Name

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOVHERIIMJMDG-XZXLULOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153231
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vatiquinone

CAS RN

1213269-98-7
Record name Vatiquinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatiquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATIQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
132
Citations
K Murase, L Lee, J Ma, R Barrett, M Thoolen - European Journal of Clinical …, 2022 - Springer
Purpose In this study, the drug-drug interaction potential of vatiquinone with cytochrome P450 (CYP) substrates was investigated in both in vitro and clinical studies. Methods The …
Number of citations: 3 link.springer.com
L Lee, K Murase, J Ma… - Clinical Pharmacology in …, 2023 - Wiley Online Library
… to determine the effect of vatiquinone on the pharmacokinetic … inhibition of BCRP by vatiquinone (half maximal inhibitory … , subjects received 400 mg of vatiquinone 3 times daily. On …
Number of citations: 1 accp1.onlinelibrary.wiley.com
J Ma, L Lee, B Yao, P Giannousis, M Thoolen, Q Ye… - Xenobiotica, 2023 - Taylor & Francis
… in vatiquinone metabolism in human (PTC internal data). Although vatiquinone inhibited … Vatiquinone is light sensitive, therefore vatiquinone and all related samples were handled …
Number of citations: 4 www.tandfonline.com
K O'Keefe, J Clemente - stockwatch.com
… vatiquinone, a potential treatment for Friedreich ataxia based on our Bio-e platform. Vatiquinone … Vatiquinone has been evaluated in a number of clinical studies and has demonstrated …
Number of citations: 3 www.stockwatch.com
J Finsterer, S Zarrouk-Mahjoub - Brain and …, 2018 - brainanddevelopment.com
… vatiquinone (30 mg/kg)[1]. We have the following comments and concerns. The main disadvantage of the study is that the effect of vatiquinone … due to an effect of vatiquinone? There …
Number of citations: 2 www.brainanddevelopment.com
K O'Keefe, J Clemente - trivano.com
… vatiquinone, a potential treatment for Friedreich ataxia based on our Bio-e platform. Vatiquinone … Vatiquinone has been evaluated in a number of clinical studies and has demonstrated …
Number of citations: 2 www.trivano.com
K O'Keefe, J Clemente - markets.ft.com
… vatiquinone, a potential treatment for Friedreich ataxia based on our Bio-e platform. Vatiquinone … Vatiquinone has been evaluated in a number of clinical studies and has demonstrated …
Number of citations: 0 markets.ft.com
P Jain, L Badgujar, JA Spoorendonk… - Value in …, 2022 - valueinhealthjournal.com
Objectives Friedreich Ataxia (FA) is a rare inherited autosomal recessive disease that causes progressive neurodegenerative changes and disability due to impaired muscle …
Number of citations: 0 www.valueinhealthjournal.com
K Dahal, RA Tourangeau-Young… - Cureus Journal of …, 2023 - cureus.com
… to Vatiquinone use. Discussion: This case illustrates one of the side effects of the novel experimental medication Vatiquinone … FA that are currently on or will be prescribed Vatiquinone. …
Number of citations: 3 www.cureus.com
Á Cores, N Carmona-Zafra, J Clerigué, M Villacampa… - Antioxidants, 2023 - mdpi.com
… Vatiquinone protects mitochondria in vitro from oxidant insults with an extreme potency (10 3 to 10 4 —fold over CoQ10 or idebenone). Moreover, it is orally absorbed and has a good …
Number of citations: 3 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.